N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide
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Overview
Description
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential pharmacological properties. This compound features a unique structure that includes a thiazolo[5,4-b]pyridine moiety, a piperidine ring, and a furan-2-carboxamide group, making it a versatile candidate for various chemical and biological applications.
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridine compounds have been reported to exhibit strong inhibitory activity against pi3kα .
Mode of Action
It is known that the compound is synthesized through the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with p2s5 in anhydrous toluene . The resulting compound is then oxidized with potassium ferricyanide in an alkaline medium to form the final product .
Biochemical Pathways
Thiazolo[4,5-b]pyridine compounds have been found to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Result of Action
Thiazolo[4,5-b]pyridine compounds have been reported to exhibit strong inhibitory activity against pi3kα , which plays a key role in cellular functions such as cell growth and proliferation.
Action Environment
It is known that the compound’s synthesis involves reactions in anhydrous toluene and alkaline medium , suggesting that its stability and reactivity may be influenced by the solvent and pH conditions.
Biochemical Analysis
Biochemical Properties
This compound has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymes . It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . The pyridyl attached to thiazolo[5,4-b]pyridine is a key structural unit for PI3Kα inhibitory potency .
Cellular Effects
The inhibition of PI3K enzymes by N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide can have significant effects on various types of cells and cellular processes. PI3K enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the inhibition of these enzymes can influence cell function in various ways.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3K enzymes, leading to their inhibition . This can result in changes in gene expression and other downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a pyridine derivative with a thiazole precursor under acidic or basic conditions.
Piperidine Ring Introduction: The thiazolo[5,4-b]pyridine core is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Furan-2-carboxamide Formation: The final step involves the coupling of the piperidine-thiazolo[5,4-b]pyridine intermediate with a furan-2-carboxylic acid derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities, such as PI3K inhibition.
Piperidine Derivatives: Compounds with a piperidine ring are known for their diverse pharmacological properties, including analgesic and antipsychotic effects.
Furan-2-carboxamide Derivatives: These compounds are studied for their potential antimicrobial and anti-inflammatory activities.
Uniqueness
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide is unique due to its multi-functional structure, which allows it to interact with multiple biological targets. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds, making it a promising candidate for further drug development .
Properties
IUPAC Name |
N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-14(13-4-2-10-22-13)18-11-5-8-20(9-6-11)16-19-12-3-1-7-17-15(12)23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLSHINBXTYXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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